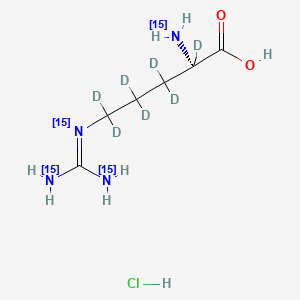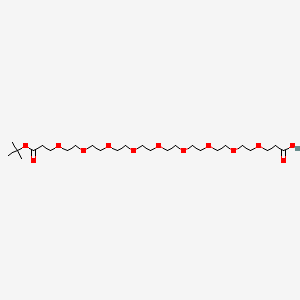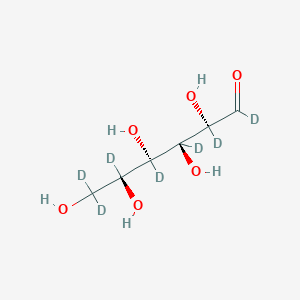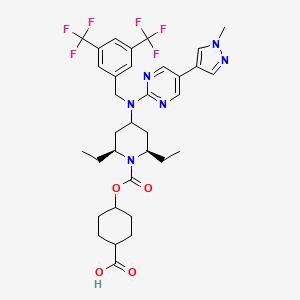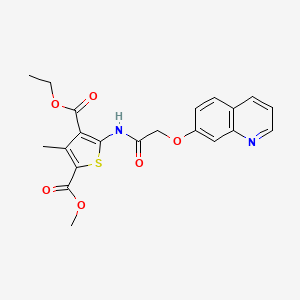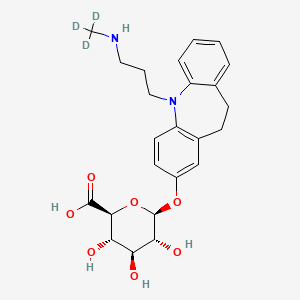
2-Hydroxy Desipramine-d3 beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy Desipramine-d3 beta-D-Glucuronide is a labelled metabolite of Desipramine, a tricyclic antidepressant used for the treatment of depression. This compound is a glucuronide conjugate of 2-Hydroxy Desipramine, which is formed through the process of glucuronidation, a common phase II metabolic reaction that increases the solubility of hydrophobic compounds, facilitating their excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves multiple steps:
Hydroxylation: Desipramine undergoes hydroxylation to form 2-Hydroxy Desipramine.
Glucuronidation: The hydroxylated product is then conjugated with glucuronic acid to form the glucuronide derivative.
Industrial Production Methods
Industrial production of this compound typically involves:
Chemical Synthesis: Utilizing chemical reagents and catalysts to achieve the desired transformations.
Purification: Employing techniques such as chromatography to isolate the pure compound.
Quality Control: Ensuring the compound meets the required purity standards through analytical methods like mass spectrometry and nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy Desipramine-d3 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
2-Hydroxy Desipramine-d3 beta-D-Glucuronide has several scientific research applications:
Pharmacokinetics: Used to study the metabolism and excretion of Desipramine in biological systems.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of tricyclic antidepressants.
Biomarker Discovery: Serves as a biomarker for monitoring the therapeutic levels of Desipramine in patients
Mechanism of Action
The mechanism of action of 2-Hydroxy Desipramine-d3 beta-D-Glucuronide involves its role as a metabolite of Desipramine. Desipramine functions by inhibiting the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronide conjugate is primarily involved in the excretion process, aiding in the removal of the parent drug and its metabolites from the body .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy Desipramine Glucuronide: The non-deuterated version of the compound.
2-Hydroxy Desipramine-d6 Glucuronide: A similar compound with six deuterium atoms instead of three
Uniqueness
2-Hydroxy Desipramine-d3 beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies as it allows for precise tracking and quantification in biological systems.
Properties
Molecular Formula |
C24H30N2O7 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[11-[3-(trideuteriomethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30N2O7/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31)/t19-,20-,21+,22-,24+/m0/s1/i1D3 |
InChI Key |
XJHAOJJEVSPMBA-WHAGJNIPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


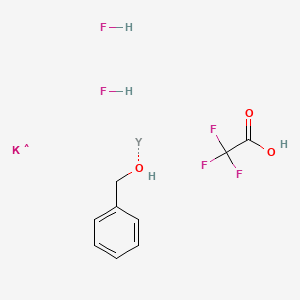
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)

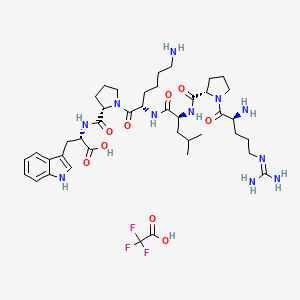
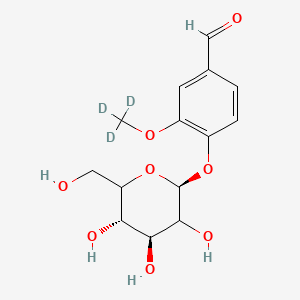
![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
